Tert-butyl formate
Overview
Description
Tert-butyl formate, also known as formic acid tert-butylester and TBF, is an organic chemical compound with the molecular formula C5H10O2 . It is one of the possible daughter products of methyl tert-butyl ether biodegradation .
Synthesis Analysis
Tert-butyl formate can be synthesized during the decomposition of methyl tert-butyl ether (MTBE) . It can also be used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst .Molecular Structure Analysis
The molecular structure of Tert-butyl formate consists of a formate group (HCOO-) attached to a tert-butyl group (C(CH3)3). The molecular weight is 102.13 g/mol .Chemical Reactions Analysis
Tert-butyl formate can participate in various chemical reactions. For instance, it can be used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst .Physical And Chemical Properties Analysis
Tert-butyl formate is a liquid at room temperature with a density of 0.872 g/mL at 25 °C . It has a boiling point of 82-83 °C . The refractive index n20/D is 1.379 (lit.) .Scientific Research Applications
Degradation and Environmental Impact
Tert-butyl formate (TBF) is identified as a primary byproduct in the degradation of methyl tert-butyl ether (MTBE) during the UV/H2O2 process, indicating its role in environmental remediation and pollution control. This process results in the generation of TBF among other compounds, emphasizing its significance in the degradation pathways of MTBE in aqueous solutions (Stefan, Mack, & Bolton, 2000). Furthermore, the hydrolysis of TBF is studied to understand its kinetics and environmental impact, particularly in relation to MTBE degradation in the atmosphere (Church, Pankow, & Tratnyek, 1999).
Structural Analysis
The gas-phase structure of TBF has been determined through electron diffraction and theoretical investigations. This research provides detailed insights into the molecular structure of TBF, highlighting the influence of inductive and steric effects on its structure (Takeuchi et al., 1998).
Reaction Kinetics and Photocatalytic Degradation
Studies on the kinetics of TBF reaction with hydroxyl radical, hydrated electron, and hydrogen atom in aqueous solution contribute to understanding its behavior in advanced oxidation technologies (AOTs), which are crucial for water treatment and remediation (Hardison et al., 2002). Additionally, the photocatalytic degradation of TBF using palladium-doped zinc oxide nanoparticles under UV irradiation is investigated, shedding light on potential applications for removing environmental pollutants (Seddigi et al., 2015).
Environmental Fate and Predictive Modeling
Research involving fugacity models for predicting environmental concentrations of MTBE and its degradation products, including TBF, contributes to a better understanding of the environmental fate of these compounds. Such studies are essential for assessing the impact of these substances on different environmental compartments (Arp, Fenner, & Schmidt, 2005).
Advanced Oxidation Technologies
The application of advanced oxidation technologies, such as ozonation and the ozone/hydrogen peroxide process, in water treatment demonstrates the role of TBF as a degradation product of MTBE. This research is vital for understanding the efficiency of these processes and the formation of by-products like TBF (Acero et al., 2001).
Safety And Hazards
properties
IUPAC Name |
tert-butyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPAXCPQAAOIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024690 | |
Record name | tert-Butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Formic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tert-butyl formate | |
CAS RN |
762-75-4 | |
Record name | tert-Butyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl formate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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